

Zovodotin: Superior Internalization Efficiency Over Monoparatopic ADCs in HER2-Positive Cancers

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Compound of Interest

Compound Name:	Zovodotin
Cat. No.:	B15601892

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VANCOUVER, British Columbia, December 4, 2025 – New comparative data validates that **Zovodotin** (zanidatamab **zovodotin**, ZW49), a biparatopic antibody-drug conjugate (ADC), demonstrates enhanced internalization and potent cytotoxicity in HER2-expressing cancer cells when compared to traditional monoparatopic ADCs. This superior performance is attributed to its unique mechanism of binding to two distinct epitopes on the HER2 receptor, leading to increased receptor clustering and subsequent cellular uptake.

Zovodotin is an investigational ADC being developed for the treatment of various HER2-expressing cancers. Its antibody component, zanidatamab (ZW25), is a bispecific antibody that targets both the trastuzumab-binding domain (ECD4) and the pertuzumab-binding domain (ECD2) of the HER2 receptor. This dual-binding strategy distinguishes it from monoparatopic ADCs, such as trastuzumab emtansine (T-DM1), which bind to a single epitope.

Enhanced Internalization: A Key Differentiator

The biparatopic nature of **Zovodotin** induces a unique clustering of HER2 receptors on the cell surface, a phenomenon not observed with single-target antibodies. This receptor clustering is a key driver of the enhanced and rapid internalization of the ADC into cancer cells. Once internalized, the cytotoxic payload is released, leading to targeted cell death.

Preclinical studies have demonstrated that the enhanced internalization of **Zovodotin** results in a significant increase in the intracellular concentration of its cytotoxic payload compared to a monoparatopic trastuzumab-based ADC. Specifically, **Zovodotin** treatment leads to a 1.54 to 2.58-fold increase in intracellular payload accumulation in various cancer cell lines.

Comparative Performance Data

The following tables summarize the key performance metrics of **Zovodotin** compared to a representative HER2-targeted monoparatopic ADC, trastuzumab emtansine (T-DM1).

Table 1: Binding Affinity to HER2

Antibody-Drug Conjugate	Target	Binding Affinity (Kd)	Cell Lines	Citation
Zovodotin (ZW49)	HER2	0.9 - 16 nM	Recombinant HER2	[1]
Trastuzumab Emtansine (T-DM1)	HER2	~1.9 - 2.2 nM	SK-OV-3, SK-BR-3	[2]

Table 2: Internalization Efficiency

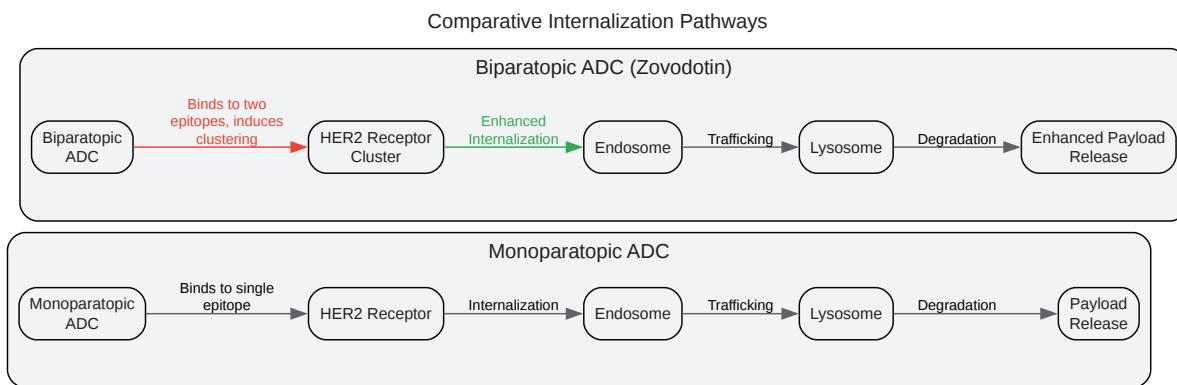
Antibody-Drug Conjugate	Metric	Result	Cell Lines	Citation
Zovodotin (ZW49)	Fold increase in intracellular payload vs. Trastuzumab ADC	1.54 - 2.58 fold	HCC1954, SKOV-3, JIMT-1, ZR-75-1	[3]
Trastuzumab Emtansine (T-DM1)	Internalization Rate	Reaches 40-50% internalization between 8-12 hours	MDA-MB-453, BT474	[4]

Table 3: In Vitro Cytotoxicity (IC50/EC50 Values)

Antibody-Drug Conjugate	Cell Line	HER2 Expression	IC50/EC50 (nM)	Citation
Zovodotin (ZW49)	HCC1954	High	0.04	[3]
Zovodotin (ZW49)	SK-BR-3	High	0.04	[3]
Trastuzumab Emtansine (T-DM1)	SK-BR-3	High	0.047 - 0.12	[1]
Trastuzumab Emtansine (T-DM1)	BT-474	High	0.085 - 0.148 (µg/mL)	[1]

Visualizing the Mechanism of Enhanced Internalization

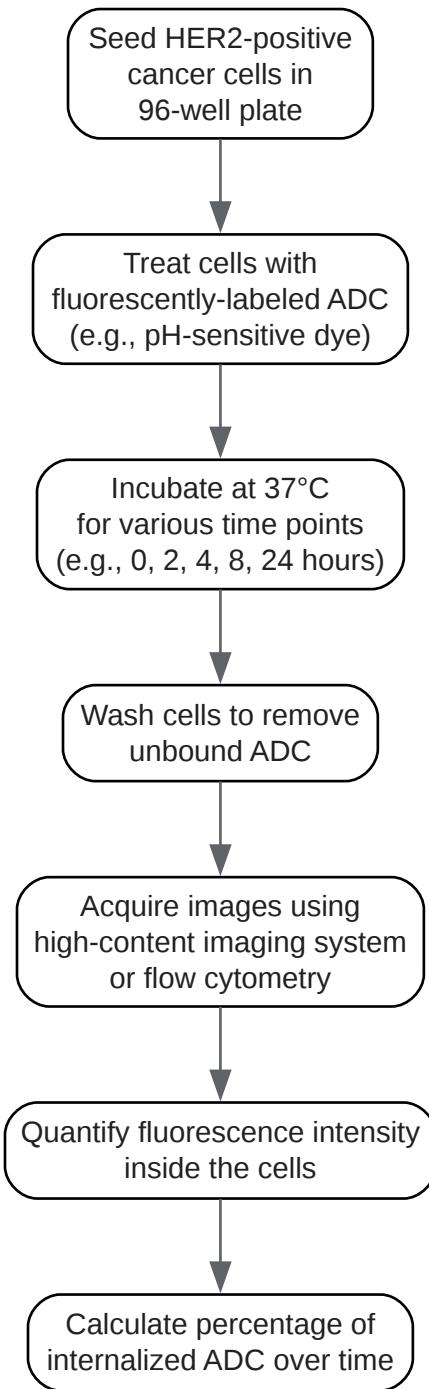
The following diagrams illustrate the distinct mechanisms of monoparatopic and biparatopic ADCs, as well as the experimental workflow for assessing ADC internalization.



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Caption: Monoparatopic vs. Biparatopic ADC internalization pathways.

Experimental Workflow for ADC Internalization Assay

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Caption: Workflow for ADC internalization assessment.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: HER2-positive cancer cell lines (e.g., SK-BR-3, HCC1954) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
- ADC Treatment: Cells are treated with serial dilutions of **Zovodotin** or the monoparatopic ADC (e.g., T-DM1) for 72-96 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curves.

Antibody Internalization Assay (Using pH-sensitive Dye)

- Cell Seeding: HER2-positive cells are seeded in a 96-well, glass-bottom plate suitable for microscopy.
- ADC Labeling: The ADC is labeled with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH (extracellular) and high fluorescence in the acidic environment of endosomes and lysosomes (intracellular).
- Cell Treatment: Cells are incubated with the fluorescently labeled ADC at 37°C for various time points.
- Imaging: Live-cell imaging is performed at each time point using a high-content imaging system or a confocal microscope to visualize and quantify the internalized ADC.

- **Image Analysis:** The fluorescence intensity within the cells is measured using image analysis software. The degree of internalization is determined by the increase in intracellular fluorescence over time.

Conclusion

The biparatopic design of **Zovodotin** represents a significant advancement in ADC technology. By targeting two distinct HER2 epitopes, **Zovodotin** not only enhances binding but, more critically, drives superior internalization into cancer cells. This leads to a higher intracellular concentration of the cytotoxic payload and, consequently, more potent and targeted anti-tumor activity. These findings underscore the potential of **Zovodotin** as a promising therapeutic for patients with HER2-expressing cancers.

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